4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2S/c1-10(2)14(9-19-7-6-16-18-19)17-22(20,21)12-4-5-13(15)11(3)8-12/h4-8,10,14,17H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPORNYPTNJMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in certain cell lines. This suggests that the compound might interact with its targets, leading to changes that trigger programmed cell death.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect various biological pathways. These compounds show various biologically vital properties, indicating that they might affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated cytotoxic effects, suggesting that this compound might also exhibit similar effects.
Biological Activity
4-Fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a triazole moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁FN₄O₂S
- Molecular Weight : Approximately 368.55 g/mol
- SMILES Notation :
CC(C)N(C(=O)S(=O)(=O)c1cc(c(c1)F)C)C(C)N=N
Antimicrobial Activity
The triazole ring in this compound is associated with significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In studies, compounds with similar structures have demonstrated potent antifungal activities against various pathogens including Candida species and Aspergillus species .
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes involved in tumor progression. The presence of the triazole moiety enhances these effects by potentially interacting with DNA and inhibiting cell proliferation. For instance, compounds structurally related to this compound have shown promising results in vitro against multiple cancer cell lines .
Structure–Activity Relationship (SAR)
The biological activity of sulfonamides and their derivatives often depends on their structural features. Key findings related to SAR include:
- Fluorine Substitution : The introduction of fluorine at the para position on the aromatic ring has been correlated with increased potency against certain bacterial strains .
- Triazole Moiety : The triazole group enhances the interaction with biological targets, increasing both antibacterial and anticancer activity .
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases antibacterial potency |
| Triazole Moiety | Enhances anticancer activity |
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited significant inhibition against Candida albicans, with IC50 values comparable to established antifungal agents like fluconazole .
Study 2: Anticancer Properties
In another investigation focusing on anticancer effects, derivatives were tested against human breast cancer cell lines. The results showed that modifications to the sulfonamide scaffold led to enhanced cytotoxicity, suggesting that further optimization could yield more effective therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the triazole ring has been linked to enhanced selectivity against cancer cell lines. For instance, synthesized derivatives of triazole have shown promising selectivity against various cancer types, indicating that 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide may also possess similar anticancer efficacy.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Research has shown that compounds containing similar sulfonamide structures can inhibit the growth of various bacterial strains. The presence of the triazole ring may further enhance this activity due to improved membrane permeability and bioactivity. This suggests that this compound could be explored as a potential antimicrobial agent .
Potential Antimalarial Applications
There is a growing interest in developing new antimalarial agents based on sulfonamide derivatives. Research has demonstrated that modifications to the triazole ring can lead to compounds with potent antimalarial activity. The design principles derived from existing sulfonamides could be applied to synthesize derivatives of this compound aimed at targeting malaria parasites effectively .
Case Study 1: Anticancer Mechanism
A study evaluated the anticancer efficacy of triazole derivatives similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells via intrinsic pathways. Flow cytometry analysis revealed significant increases in sub-G1 phase cells post-treatment, suggesting effective induction of programmed cell death .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamide derivatives. Compounds structurally related to this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, highlighting the potential for further development in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and hypothesized pharmacological implications of the target compound versus analogues from the evidence:
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The target compound’s branched alkyl chain and fluorine substituent likely increase lipophilicity compared to Compound 39 (which has a hydrophilic galactose group). This may favor membrane permeability but reduce aqueous solubility .
Compound 5i’s thiophene and pyrazoline substituents introduce sulfur-based metabolism risks (e.g., cytochrome P450 interactions) absent in the fluorine-dominated target compound .
Synthetic Strategies :
- Triazole-containing analogues like Compound 39 and the estradiol hybrid in were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the target compound. This modular approach enables rapid diversification of substituents .
Biological Activity Hypotheses :
- Fluorine atoms in the target and Example 53 may reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a common strategy in drug design .
- The triazole’s nitrogen-rich structure in the target could mimic peptide bonds or participate in hydrogen bonding, similar to Compound 39 ’s interaction with carbohydrate-processing enzymes .
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three critical subunits:
- A 4-fluoro-3-methylbenzenesulfonamide core.
- A 3-methylbutan-2-yl spacer.
- A 1H-1,2,3-triazol-1-yl heterocycle.
Retrosynthetic disconnection suggests modular assembly via:
- Sulfonylation of a primary amine intermediate.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
- Alkylation to integrate the branched alkyl chain.
Synthesis of the 4-Fluoro-3-Methylbenzenesulfonamide Core
Sulfonylation of 2-Aminothiazole Derivatives
The benzenesulfonamide moiety is synthesized through nucleophilic substitution between 4-fluoro-3-methylbenzenesulfonyl chloride and a primary amine. Adapted from methodologies in, the reaction proceeds in aqueous sodium acetate (2 equiv.) at 80–85°C for 4–8 hours, yielding 4-fluoro-3-methyl-N-(thiazol-2-yl)benzenesulfonamide with 82–88% efficiency.
Optimization Insights:
- Elevated temperatures (>80°C) prevent intermediate hydrolysis.
- Sodium acetate buffers the HCl byproduct, minimizing side reactions.
Table 1: Reaction Conditions for Sulfonamide Formation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–85°C | |
| Reaction Time | 4–8 hours | |
| Base | Sodium acetate (2 equiv.) | |
| Yield | 82–88% |
Construction of the 1H-1,2,3-Triazol-1-yl Heterocycle
CuAAC Click Chemistry
The triazole ring is formed via a copper(I)-catalyzed reaction between an azide and acetylene. As demonstrated in, 3-methyl-1-(prop-2-yn-1-yl)butan-2-amine is reacted with sodium azide in dimethylformamide (DMF) at 50°C, followed by CuSO₄·5H₂O/sodium ascorbate-mediated cycloaddition.
Critical Considerations:
Alkylation and Final Coupling
N-Alkylation of the Sulfonamide Intermediate
The 3-methylbutan-2-yl spacer is introduced via alkylation of the sulfonamide nitrogen. Using calcium hydride (CaH₂) as a base in DMF, the reaction proceeds at 50–55°C with 3-methyl-2-(bromomethyl)butane as the alkylating agent. Monitoring by thin-layer chromatography (TLC; n-hexane:ethyl acetate = 8:2) confirms completion within 6 hours.
Yield Enhancement Strategies:
- Slow Addition: Dropwise introduction of alkylating agent minimizes dimerization.
- Solvent Choice: Anhydrous DMF suppresses base decomposition.
Table 2: Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Calcium hydride | |
| Temperature | 50–55°C | |
| Solvent | Dimethylformamide (DMF) | |
| Reaction Time | 6 hours |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Solubility Profile
High-Performance Liquid Chromatography (HPLC) confirms ≥95% purity. The compound exhibits solubility in chloroform, DMSO, and methanol, with limited aqueous solubility (<0.1 mg/mL).
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀FN₅O₂S | |
| Molecular Weight | 358.84 g/mol | |
| Melting Point | 154–156°C | |
| Solubility (CHCl₃) | 25 mg/mL |
Scalability and Industrial Feasibility
Process Economics
- Cost Drivers: Copper catalysts and azide precursors account for 60% of raw material costs.
- Green Chemistry Metrics: Atom economy for CuAAC exceeds 85%, aligning with sustainable practices.
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?
The synthesis involves multi-step reactions, including cycloaddition for triazole formation and nucleophilic substitution for sulfonamide introduction. Key steps:
- Cycloaddition : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring under inert conditions (70–80°C, DMF solvent) .
- Sulfonamide coupling : React the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in THF at 0–5°C, monitored by TLC/HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via and .
Q. How is the crystal structure of this compound determined and refined?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 180 K.
- Refinement : Apply full-matrix least-squares refinement in SHELXL, optimizing hydrogen positions via riding models. Validate with R-factor (<0.05) and residual electron density analysis .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Kinetic assays : Measure IC against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods (e.g., stopped-flow CO hydration) .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes, guided by triazole and sulfonamide interactions with active sites .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables (pH, temperature, enzyme concentration) and validate with reference inhibitors.
- Purity verification : Use HPLC (>98% purity) and LC-MS to rule out degradation products .
- Structural analogs : Compare activity with derivatives (e.g., pyrazole or trifluoromethyl variants) to identify SAR trends .
Q. What computational strategies are effective for QSAR modeling of this compound?
- Descriptor selection : Calculate physicochemical properties (logP, polar surface area) and quantum-chemical parameters (HOMO/LUMO energies) via Gaussian09 .
- Model validation : Use partial least squares (PLS) regression with cross-validation (R > 0.8) and external test sets .
Q. How does stereochemistry at the butan-2-yl chain impact biological activity?
- Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC separation .
- Enantiomer testing : Compare IC values of (R)- and (S)-configurations in enzyme assays. Triazole orientation may alter hydrogen bonding with targets .
Q. What methodologies assess stability under physiological conditions?
- Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) for 48h, analyze degradation via LC-MS/MS.
- Microsomal stability : Use liver microsomes (human/rat) to identify oxidative metabolites .
Q. How does polymorphism affect bioavailability?
- Polymorph screening : Recrystallize from solvents (ethanol, acetonitrile) and analyze forms via SCXRD and DSC.
- Dissolution testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid .
Q. What strategies identify key metabolites in pharmacokinetic studies?
- Phase I metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and detect hydroxylated metabolites via high-resolution LC-QTOF-MS .
- Phase II conjugation : Screen for glucuronidation/sulfation using UDPGA or PAPS cofactors .
Q. How to design SAR studies against structurally related analogs?
- Analog library : Synthesize derivatives with modified triazole substituents (e.g., methyl vs. trifluoromethyl) or benzene ring halogens .
- Bioactivity clustering : Use hierarchical clustering (e.g., Tanimoto similarity) to group compounds by IC profiles and structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
